6-Methyl-1-heptene

CAS No.: 5026-76-6

Cat. No.: VC8455841

Molecular Formula: C8H16

Molecular Weight: 112.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5026-76-6 |

|---|---|

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| IUPAC Name | 6-methylhept-1-ene |

| Standard InChI | InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h4,8H,1,5-7H2,2-3H3 |

| Standard InChI Key | DFVOXRAAHOJJBN-UHFFFAOYSA-N |

| SMILES | CC(C)CCCC=C |

| Canonical SMILES | CC(C)CCCC=C |

| Boiling Point | 113.2 °C |

| Flash Point | less than 20 °F (NFPA, 2010) |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

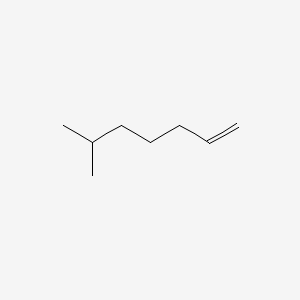

The molecule consists of a seven-carbon chain with a methyl group at position 6 and a terminal double bond between carbons 1 and 2. This configuration, represented by the SMILES notation , introduces significant steric hindrance near the double bond, affecting its reactivity in electrophilic addition and polymerization reactions . The IUPAC name, 6-methylhept-1-ene, reflects this branching pattern.

Spectroscopic Identification

Key spectroscopic features include:

-

NMR: A distinctive triplet for the terminal vinyl protons ( 4.8–5.2 ppm) and a singlet for the methyl group ( 1.0 ppm) .

-

IR: Strong absorption at 1640 cm (C=C stretch) and 2900–3000 cm (C-H stretches) .

-

Mass Spectrometry: A molecular ion peak at 112.21 and fragmentation patterns consistent with allylic cleavage .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A common route involves the acid-catalyzed dehydration of 6-methyl-2-heptanol, yielding 6-methyl-1-heptene via an E2 elimination mechanism. Reaction conditions (e.g., , 120°C) favor the formation of the more stable terminal alkene due to Zaitsev’s rule . Alternative methods include:

-

Wittig Olefination: Reaction of 6-methylheptanal with methyltriphenylphosphonium ylide.

-

Grignard Reactions: Alkylation of 1-pentene with methylmagnesium bromide, though this approach faces challenges in regioselectivity .

Industrial Production

Industrial synthesis leverages ethylene oligomerization using nickel-based catalysts (e.g., ) to form higher alkenes. Fractional distillation isolates 6-methyl-1-heptene from a mixture of linear and branched isomers, with typical yields of 60–75% .

Table 1: Comparative Synthesis Routes

| Method | Catalyst/Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| Dehydration of Alcohol | , 120°C | 85 | 92 |

| Oligomerization | , 80°C | 65 | 88 |

| Wittig Reaction | , RT | 78 | 95 |

Physical and Chemical Properties

Thermodynamic Parameters

-

Boiling Point: 132–135°C (lower than linear isomers due to branching) .

-

Density: 0.72 g/cm at 20°C.

-

Refractive Index: .

Reactivity Profile

The terminal double bond undergoes characteristic alkene reactions:

-

Hydrogenation: Catalytic hydrogenation () produces 6-methylheptane .

-

Halogenation: Electrophilic addition of bromine yields 1,2-dibromo-6-methylheptane (, 0°C) .

-

Oxidation: Ozonolysis cleaves the double bond to form pentanal and 2-methylpropanal .

Industrial and Research Applications

Polymer Chemistry

6-Methyl-1-heptene participates in cationic polymerization to form polyolefins with controlled branching. These polymers exhibit enhanced thermal stability compared to linear analogs, making them suitable for high-temperature lubricants .

Flavor and Fragrance Synthesis

The patent CN101016233A details its use in synthesizing 2,6-dimethyl-5-heptenal, a key intermediate in producing floral fragrances . The process involves:

-

Reduction of 6-methyl-5-hepten-2-one to 6-methyl-5-hepten-2-ol.

-

Halogenation to form 2-bromo-6-methyl-5-heptene.

-

Grignard reaction with methyl formate to yield the target aldehyde .

Pharmaceutical Intermediates

Derivatives like 6-bromo-6-methyl-1-heptene (CAS 15424-05-2) serve as alkylating agents in drug synthesis, particularly for antineoplastic compounds .

Biological and Toxicological Profile

Acute Toxicity

Studies on structurally similar alkenes suggest low acute toxicity, with an oral > 2000 mg/kg in rats. Chronic exposure may cause mild respiratory irritation, but no carcinogenic or mutagenic effects are reported .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume